molecular formula C11H19NO4 B8548614 1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid

1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid

Cat. No. B8548614
M. Wt: 229.27 g/mol
InChI Key: QIWSPGWYASWIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

1-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)7-11(5-6-11)8(13)14/h5-7H2,1-4H3,(H,13,14)

InChI Key

QIWSPGWYASWIJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1-{[(tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylate was dissolved in methanol (6.8 mL) and water (5.8 mL) and treated with 10M sodium hydroxide (0.98 mL, 9.82 mmol). The solution was heated at 50° C. After 30 minutes, the reaction was cooled with an ice bath and quenched into a cold (ice bath temperature) mixture of 1N hydrogen chloride (19.6 mL) and saturated sodium chloride (19.6 mL). The product was extracted with ethyl acetate (3 times). The organic solution was dried over anhydrous sodium sulfate and filtered. Concentration of the organic solution gave the title compound (680 mg, 94% yield) which was used crude in the next step.
Name
Methyl 1-{[(tert-butoxycarbonyl)(methyl)amino]methyl}cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.